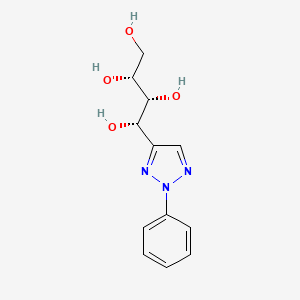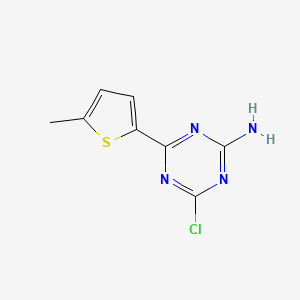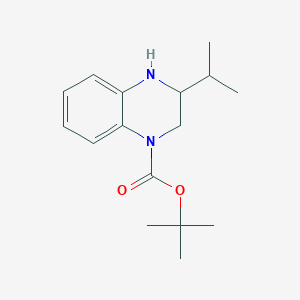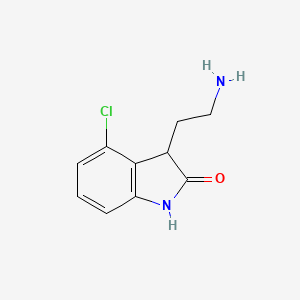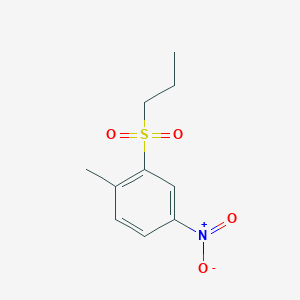
1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene is an organic compound with the molecular formula C10H13NO4S. This compound is characterized by a benzene ring substituted with a methyl group, a nitro group, and a propane-1-sulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst like AlCl3.
Nitration: The acylated benzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-Methyl-4-amino-2-(propane-1-sulfonyl)benzene.
Oxidation: 1-Carboxy-4-nitro-2-(propane-1-sulfonyl)benzene.
Scientific Research Applications
1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene is used in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins, affecting their function and activity .
Comparison with Similar Compounds
1-Nitro-4-(propane-2-sulfonyl)benzene: Similar structure but with a different position of the sulfonyl group.
1-Methyl-4-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Nitro-2-(propane-1-sulfonyl)benzene: Similar but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-Methyl-4-nitro-2-(propane-1-sulfonyl)benzene is unique due to the combination of its substituents, which confer specific reactivity and interaction profiles. The presence of both nitro and sulfonyl groups allows for diverse chemical transformations and applications in various research fields .
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
1-methyl-4-nitro-2-propylsulfonylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-3-6-16(14,15)10-7-9(11(12)13)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
IAEKJJRSLHZVQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



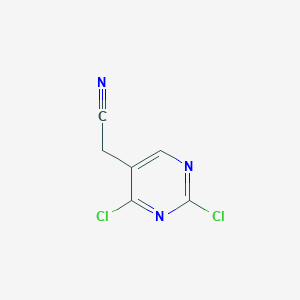
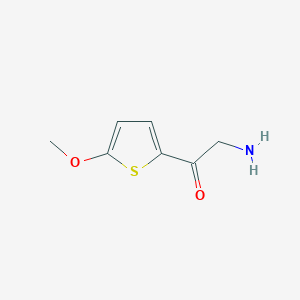
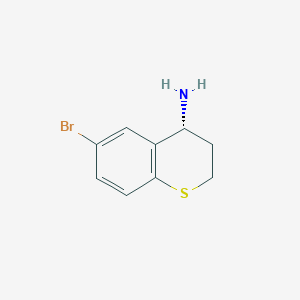
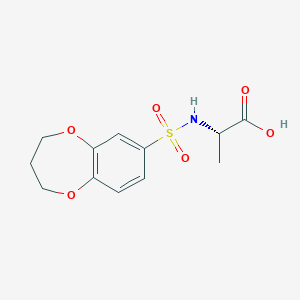
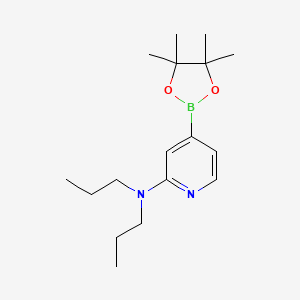
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13176590.png)

